Cas no 313701-78-9 (3-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid)
3-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid
- 3-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methyl-benzoic acid
- 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid(SALTDATA: FREE)
- AC1LFEM9
- CBMicro_000992
- ChemDiv2_000530
- CTK4G6999
- MolPort-000-993-698
- Oprea1_194750
-
- MDL: MFCD01874279
- Inchi: 1S/C14H15NO2/c1-9-4-7-12(14(16)17)8-13(9)15-10(2)5-6-11(15)3/h4-8H,1-3H3,(H,16,17)
- InChI Key: ALKSDHRUSDCLSX-UHFFFAOYSA-N
- SMILES: OC(C1C=CC(C)=C(C=1)N1C(C)=CC=C1C)=O
Computed Properties
- Exact Mass: 229.11035
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
Experimental Properties
- PSA: 42.23
3-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 042030-1g |
3-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methyl-benzoic acid |
313701-78-9 | 95% | 1g |
£58.00 | 2022-02-28 | |
| Fluorochem | 042030-5g |
3-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methyl-benzoic acid |
313701-78-9 | 95% | 5g |
£167.00 | 2022-02-28 | |
| TRC | B431503-50mg |
3-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic Acid |
313701-78-9 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B431503-100mg |
3-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic Acid |
313701-78-9 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B431503-500mg |
3-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic Acid |
313701-78-9 | 500mg |
$ 80.00 | 2022-06-07 | ||
| abcr | AB220692-1 g |
3-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid; 95% |
313701-78-9 | 1g |
€137.20 | 2023-06-22 | ||
| abcr | AB220692-5 g |
3-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid; 95% |
313701-78-9 | 5g |
€381.90 | 2023-06-22 | ||
| Chemenu | CM306165-5g |
3-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid |
313701-78-9 | 95% | 5g |
$*** | 2023-03-29 | |
| abcr | AB220692-1g |
3-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid, 95%; . |
313701-78-9 | 95% | 1g |
€137.20 | 2025-02-15 | |
| abcr | AB220692-5g |
3-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid, 95%; . |
313701-78-9 | 95% | 5g |
€381.90 | 2025-02-15 |
3-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid Suppliers
3-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid Related Literature
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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3. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
Additional information on 3-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid
Introduction to 3-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid (CAS No. 313701-78-9)
3-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid, identified by its Chemical Abstracts Service (CAS) number 313701-78-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound belongs to the class of benzoic acid derivatives, characterized by its unique structural framework that includes a pyrrole ring and methyl substituents at specific positions. The presence of these functional groups imparts distinct chemical properties, making it a valuable candidate for various applications in medicinal chemistry and drug discovery.
The molecular structure of 3-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid consists of a benzoic acid core substituted with a 2,5-dimethylpyrrole moiety at the C3 position and a methyl group at the C4 position of the aromatic ring. This configuration results in a molecule with potential bioactivity that has been explored in several cutting-edge research studies. The compound's ability to interact with biological targets makes it an attractive scaffold for developing novel therapeutic agents.
In recent years, there has been growing interest in benzoic acid derivatives due to their diverse pharmacological effects. Studies have demonstrated that these compounds can exhibit anti-inflammatory, antimicrobial, and antioxidant properties, which are crucial for the development of new drugs targeting various diseases. The 2,5-dimethylpyrrole group in 3-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid is particularly noteworthy, as it has been shown to enhance binding affinity to certain enzymes and receptors involved in metabolic pathways.
One of the most compelling aspects of 3-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid is its potential role in modulating enzyme activity. For instance, preliminary studies have suggested that this compound may interact with cytochrome P450 enzymes, which are pivotal in drug metabolism. By influencing these enzymes, the compound could potentially be used to enhance or inhibit the metabolic pathways of other drugs, thereby serving as a promising lead compound for drug-drug interaction studies.
The synthesis of 3-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The process typically begins with the functionalization of the pyrrole ring followed by its coupling to the benzoic acid backbone. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve efficient and scalable production.
From a biochemical perspective, the unique structural features of 3-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid make it an excellent candidate for investigating molecular interactions at the cellular level. Researchers have utilized this compound in high-throughput screening assays to identify potential therapeutic targets. The results of these assays have provided valuable insights into its mechanism of action and have highlighted its potential as an intermediate in the development of new drugs.
The pharmaceutical industry has taken notice of the promising properties of 3-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid, leading to several ongoing clinical trials and preclinical studies. These studies aim to evaluate its efficacy and safety in treating conditions such as inflammation-related disorders and metabolic diseases. The compound's ability to modulate key biological pathways suggests that it could fill unmet medical needs where current treatments are limited or inadequate.
In addition to its pharmaceutical applications, 3-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid has shown potential in other areas of research. For example, its structural motifs have been explored in materials science for developing novel organic semiconductors and catalysts. The compound's ability to participate in π-stacking interactions makes it suitable for designing materials with enhanced electronic properties.
The chemical stability and solubility profile of 3-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid are also critical factors that contribute to its versatility in research applications. Studies have demonstrated that this compound can be stored under ambient conditions without significant degradation, making it convenient for long-term experiments. Furthermore, its solubility in common organic solvents allows for easy formulation in various experimental systems.
As research continues to evolve, the applications of 3-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid are expected to expand further. Innovations in synthetic chemistry and computational biology are likely to uncover new ways to utilize this compound in drug discovery and material science. The collaborative efforts between academia and industry will be essential in translating these findings into tangible benefits for society.
In conclusion,3-(2,5-Dimethyl-1H-pyrrol-1-ylyl)-4-methyibenzoic acid (CAS No. 313701789) stands as a testament to the importance of structural diversity in pharmaceutical research. Its unique combination of chemical features makes it a versatile tool for investigating biological processes and developing novel therapeutic agents. As scientists delve deeper into its potential applications,this compound is poised to play a significant role in advancing medical science and innovation.
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